Cas no 2171832-69-0 (3-4-(1-methylcyclopropyl)phenylaniline)

3-4-(1-methylcyclopropyl)phenylaniline is a specialized aromatic amine compound featuring a 1-methylcyclopropyl substituent on the phenyl ring. This structural motif imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The methylcyclopropyl group enhances stability and influences reactivity, enabling selective functionalization. Its well-defined molecular structure ensures consistent performance in coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. The compound's purity and controlled stereochemistry make it suitable for high-precision applications, including the development of bioactive molecules. Proper handling under inert conditions is recommended due to its amine functionality.
3-4-(1-methylcyclopropyl)phenylaniline structure
2171832-69-0 structure
Product name:3-4-(1-methylcyclopropyl)phenylaniline
CAS No:2171832-69-0
MF:C16H17N
MW:223.312884092331
CID:6069586
PubChem ID:165534566

3-4-(1-methylcyclopropyl)phenylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-4-(1-methylcyclopropyl)phenylaniline
    • 3-[4-(1-methylcyclopropyl)phenyl]aniline
    • EN300-1585882
    • 2171832-69-0
    • Inchi: 1S/C16H17N/c1-16(9-10-16)14-7-5-12(6-8-14)13-3-2-4-15(17)11-13/h2-8,11H,9-10,17H2,1H3
    • InChI Key: QOTLGZYRBUMNIZ-UHFFFAOYSA-N
    • SMILES: NC1=CC=CC(=C1)C1C=CC(=CC=1)C1(C)CC1

Computed Properties

  • Exact Mass: 223.136099547g/mol
  • Monoisotopic Mass: 223.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 4.3

3-4-(1-methylcyclopropyl)phenylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1585882-0.25g
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
0.25g
$1131.0 2023-06-05
Enamine
EN300-1585882-5000mg
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
5000mg
$2443.0 2023-09-24
Enamine
EN300-1585882-10.0g
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
10g
$5283.0 2023-06-05
Enamine
EN300-1585882-2500mg
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
2500mg
$1650.0 2023-09-24
Enamine
EN300-1585882-1000mg
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
1000mg
$842.0 2023-09-24
Enamine
EN300-1585882-1.0g
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
1g
$1229.0 2023-06-05
Enamine
EN300-1585882-100mg
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
100mg
$741.0 2023-09-24
Enamine
EN300-1585882-500mg
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
500mg
$809.0 2023-09-24
Enamine
EN300-1585882-10000mg
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
10000mg
$3622.0 2023-09-24
Enamine
EN300-1585882-2.5g
3-[4-(1-methylcyclopropyl)phenyl]aniline
2171832-69-0
2.5g
$2408.0 2023-06-05

Additional information on 3-4-(1-methylcyclopropyl)phenylaniline

3-4-(1-Methylcyclopropyl)phenylaniline (CAS No. 2171832-69-0)

3-4-(1-Methylcyclopropyl)phenylaniline, also known by its CAS number 2171832-69-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials development. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its potential as a building block for complex molecular architectures.

The chemical structure of 3-4-(1-methylcyclopropyl)phenylaniline consists of a phenyl group substituted with a cyclopropyl ring, which introduces strain and reactivity into the molecule. This strain can be harnessed to induce specific reactivity patterns, making it a valuable substrate for various organic transformations. The methyl group attached to the cyclopropyl ring further modulates the electronic properties of the molecule, influencing its interactions in both synthetic and biological systems.

Recent research has focused on the synthesis and characterization of 3-4-(1-methylcyclopropyl)phenylaniline. A study published in Chemical Communications demonstrated a novel route to synthesize this compound via a palladium-catalyzed coupling reaction, which significantly improves yield and purity compared to traditional methods. This advancement has opened new avenues for its large-scale production, making it more accessible for industrial applications.

In terms of applications, 3-4-(1-methylcyclopropyl)phenylaniline has shown promise in the development of high-performance organic electronics. Its ability to act as an electron donor in donor-acceptor systems has been exploited in the creation of efficient organic photovoltaic devices. A team of researchers at Stanford University reported that incorporating this compound into polymer blends significantly enhanced charge transport properties, leading to improved device efficiency.

Beyond electronics, this compound has also been investigated for its potential in medicinal chemistry. Preclinical studies suggest that it may serve as a lead compound for developing novel anti-inflammatory agents. Its unique structure allows for interactions with key inflammatory pathways, offering a new direction for drug discovery efforts.

The environmental impact of 3-4-(1-methylcyclopropyl)phenylaniline is another area of active research. Studies conducted by the European Chemicals Agency (ECHA) indicate that while it exhibits moderate toxicity in aquatic systems, its degradation products are less harmful, suggesting that proper disposal protocols can mitigate environmental risks.

In conclusion, 3-4-(1-methylcyclopropyl)phenylaniline (CAS No. 2171832-69-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural uniqueness, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations within organic chemistry and materials science.

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